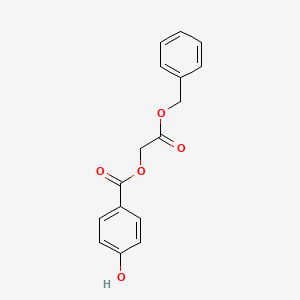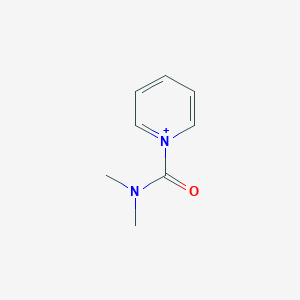
1-(Dimethylcarbamoyl)pyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(dimethylcarbamoyl)pyridin-1-ium involves several steps. One common method is the condensation of 1,5-dicarbonyl compounds followed by oxidation . Another approach is the Hantzsch synthesis, which involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Industrial production methods often involve the use of pyridine N-oxides and Grignard reagents .
化学反应分析
1-(Dimethylcarbamoyl)pyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the pyridinium ring acts as an electrophile.
Common reagents used in these reactions include acetic anhydride, DMF, and lithium fluoride . Major products formed from these reactions include substituted pyridines and pyridinium salts .
科学研究应用
1-(Dimethylcarbamoyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1-(dimethylcarbamoyl)pyridin-1-ium involves its interaction with various molecular targets. It acts as an electrophile, reacting with nucleophiles in biological systems . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This mechanism is particularly relevant in its potential anti-inflammatory and antimicrobial effects .
相似化合物的比较
1-(Dimethylcarbamoyl)pyridin-1-ium can be compared with other pyridinium compounds such as N-methylpyridinium and pyridinium chloride . While these compounds share similar structural features, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Other similar compounds include pyrrolidine derivatives, which also exhibit a range of biological activities .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industry.
属性
CAS 编号 |
115685-20-6 |
|---|---|
分子式 |
C8H11N2O+ |
分子量 |
151.19 g/mol |
IUPAC 名称 |
N,N-dimethylpyridin-1-ium-1-carboxamide |
InChI |
InChI=1S/C8H11N2O/c1-9(2)8(11)10-6-4-3-5-7-10/h3-7H,1-2H3/q+1 |
InChI 键 |
RCGNHGCURFGYGT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)[N+]1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



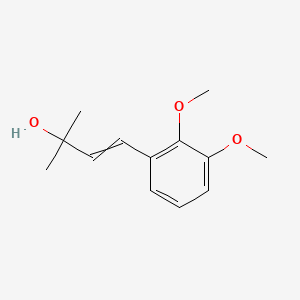
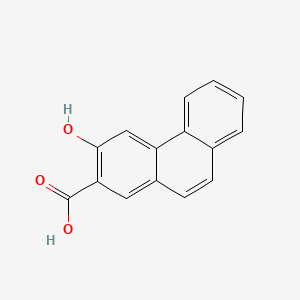
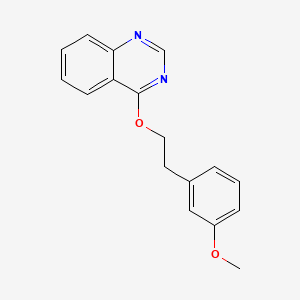
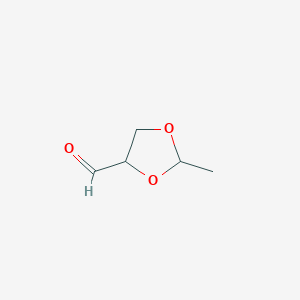
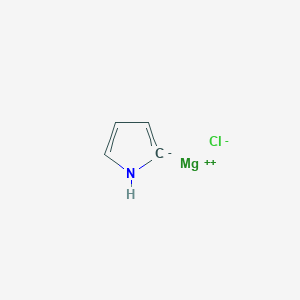

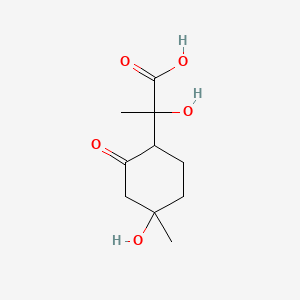
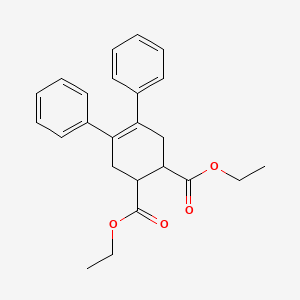
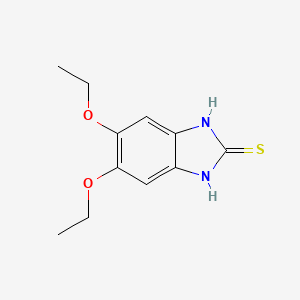
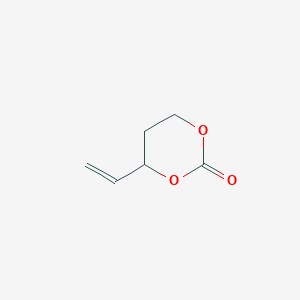
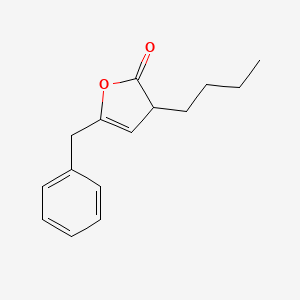
acetate](/img/structure/B14297908.png)
